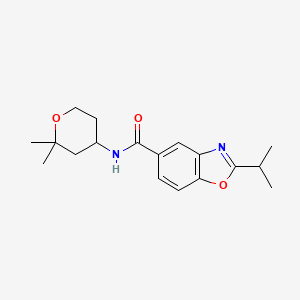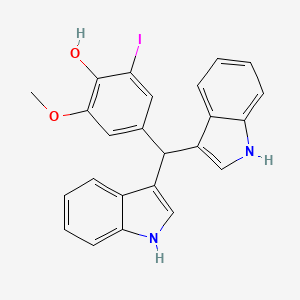![molecular formula C18H21BrN2O5 B4077662 1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]piperazine;oxalic acid](/img/structure/B4077662.png)
1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]piperazine;oxalic acid
Overview
Description
1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]piperazine;oxalic acid is a complex organic compound that combines a bromonaphthalene moiety with a piperazine ring, linked through an oxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]piperazine typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 1-bromonaphthalene.
Formation of 1-Bromo-2-naphthol: 1-Bromonaphthalene is then converted to 1-bromo-2-naphthol.
Etherification: 1-Bromo-2-naphthol undergoes etherification with 2-chloroethylamine to form 1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]amine.
Piperazine Coupling: The resulting amine is then reacted with piperazine to form the final product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
Substitution: Products include various substituted naphthalenes.
Oxidation: Products include naphthoquinones.
Reduction: Products include dihydronaphthalenes.
Scientific Research Applications
1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]piperazine involves its interaction with specific molecular targets. The bromonaphthalene moiety can intercalate with DNA, while the piperazine ring can interact with various receptors in the body. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-naphthol: Shares the bromonaphthalene moiety but lacks the piperazine ring.
2-Bromo-1-naphthol: Similar structure but with different substitution patterns.
1-Bromo-2-methoxynaphthalene: Contains a methoxy group instead of the oxyethyl-piperazine linkage.
Uniqueness
1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]piperazine is unique due to its combination of a bromonaphthalene moiety with a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(1-bromonaphthalen-2-yl)oxyethyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O.C2H2O4/c17-16-14-4-2-1-3-13(14)5-6-15(16)20-12-11-19-9-7-18-8-10-19;3-1(4)2(5)6/h1-6,18H,7-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJCKSHQHMRKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=C(C3=CC=CC=C3C=C2)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(3-Bromophenoxy)butyl]azepane;oxalic acid](/img/structure/B4077586.png)

![2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4077601.png)
![2-[2-(4-Nitrophenyl)propanoylamino]benzamide](/img/structure/B4077605.png)
![N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B4077606.png)
![2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide](/img/structure/B4077607.png)
![1-[3-(3,4-Dichlorophenoxy)propyl]azepane;oxalic acid](/img/structure/B4077622.png)
![1-[2-(2-Bromo-4-methylphenoxy)ethyl]azepane;oxalic acid](/img/structure/B4077623.png)
![N-[3-(methoxymethyl)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4077630.png)
![1-[(2-Fluorophenyl)methyl]-3-hydroxy-3-[[(3-methylpyridin-2-yl)methylamino]methyl]piperidin-2-one](/img/structure/B4077637.png)
![N-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4077644.png)
![2-(1-{1-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B4077649.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077650.png)
